DL-Dopa

概要

説明

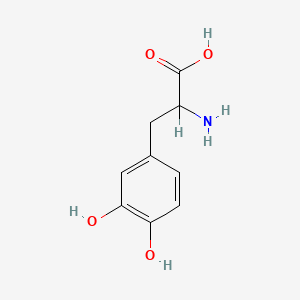

DL-Dopa, also known as DL-3,4-dihydroxyphenylalanine, is a racemic mixture of both D-Dopa and L-Dopa. It is an amino acid derivative that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is widely recognized for its application in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby alleviating symptoms associated with dopamine deficiency .

準備方法

Synthetic Routes and Reaction Conditions: DL-Dopa can be synthesized through several methods, including:

Chemical Synthesis: One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase to produce L-Dopa, which is then racemized to obtain this compound.

Biotechnological Methods: Microbial fermentation using microorganisms with tyrosinase, tyrosine phenol-lyase, or p-hydroxyphenylacetate 3-hydroxylase activity.

Industrial Production Methods:

Asymmetric Hydrogenation: This method is used for the commercial production of L-Dopa, which is then racemized to produce this compound.

Types of Reactions:

Oxidation: this compound undergoes oxidation to form dopaquinone, which can further polymerize to form melanin.

Decarboxylation: In the presence of aromatic L-amino acid decarboxylase, this compound is decarboxylated to form dopamine.

Reduction: this compound can be reduced to form dihydroxyphenylalanine derivatives under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or tyrosinase enzyme.

Decarboxylation: Requires the enzyme aromatic L-amino acid decarboxylase.

Reduction: Involves reducing agents such as sodium borohydride.

Major Products:

Dopaquinone: Formed through oxidation.

Dopamine: Formed through decarboxylation.

科学的研究の応用

Parkinson's Disease Treatment

DL-Dopa is widely recognized for its effectiveness in alleviating the symptoms of Parkinson's disease. It compensates for decreased dopamine levels in the brain, which are characteristic of this condition. The administration of this compound can lead to significant improvements in motor function and quality of life for patients suffering from Parkinson's disease.

- Mechanism of Action : Upon administration, this compound crosses the blood-brain barrier and is converted to dopamine. This replenishment helps restore normal motor function .

Dopamine-Responsive Dystonia

In addition to Parkinson's disease, this compound is also effective in treating certain forms of dystonia that respond to dopamine therapy. Patients with this condition can experience substantial relief from involuntary muscle contractions and abnormal postures when treated with this compound .

Case Study 1: Efficacy in Parkinson's Disease

A study involving a cohort of Parkinson's disease patients demonstrated that those treated with this compound showed significant improvement in their Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to baseline measurements. The study highlighted that approximately 70% of patients experienced a marked reduction in motor symptoms within weeks of initiating treatment .

Case Study 2: Long-term Effects and Dyskinesia

Research has indicated that while this compound effectively manages symptoms initially, long-term use can lead to complications such as levodopa-induced dyskinesia (LID). A longitudinal study tracked patients over five years, revealing that nearly 50% developed LID after prolonged exposure to this compound . This underscores the need for careful management and potential adjunct therapies to mitigate adverse effects.

Mechanisms Underlying Applications

The therapeutic effects of this compound are linked to its ability to modulate various signaling pathways within the brain:

- Dopamine Receptor Activation : this compound enhances activity in both D1R and D2R expressing neurons in the striatum, leading to improved motor control .

- Neuroplasticity : Chronic administration has been shown to upregulate transcription factors such as ΔFosB, which are associated with neuroplastic changes that may contribute to both therapeutic effects and dyskinesia .

Data Table: Summary of Clinical Findings

作用機序

DL-Dopa exerts its effects primarily through its conversion to dopamine. Once administered, this compound crosses the blood-brain barrier and is decarboxylated by aromatic L-amino acid decarboxylase to form dopamine. This increase in dopamine levels helps alleviate symptoms of Parkinson’s disease by replenishing the depleted neurotransmitter in the brain . The molecular targets include dopamine receptors in the central nervous system, which are involved in regulating motor control and other functions .

類似化合物との比較

L-Dopa (Levodopa): The L-isomer of DL-Dopa, primarily used in the treatment of Parkinson’s disease.

D-Dopa: The D-isomer of this compound, which has different pharmacological properties compared to L-Dopa.

Methyldopa: An alpha-adrenergic agonist used as an antihypertensive agent.

Uniqueness of this compound: this compound’s uniqueness lies in its racemic nature, containing both D- and L-isomers. This allows it to exhibit a broader range of biological activities compared to its individual isomers . Additionally, this compound’s ability to cross the blood-brain barrier and convert into dopamine makes it a valuable compound in the treatment of neurological disorders .

生物活性

DL-Dopa , or D,L-3,4-dihydroxyphenylalanine , is a non-proteinogenic amino acid that serves as a precursor to dopamine, a critical neurotransmitter in the brain. It is primarily used in the treatment of Parkinson's disease, where it helps to replenish dopamine levels that are deficient due to neuronal degeneration. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

This compound is converted into dopamine through a decarboxylation reaction facilitated by the enzyme aromatic L-amino acid decarboxylase . This conversion occurs in the brain, allowing this compound to effectively cross the blood-brain barrier , which is a significant limitation for direct dopamine administration. The increase in dopamine levels helps alleviate motor symptoms associated with Parkinson’s disease.

Key Biological Activities

- Dopaminergic Activity : this compound enhances dopaminergic neurotransmission, improving motor functions in Parkinson's patients.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially slowing the progression of neurodegenerative diseases.

- Cognitive Effects : Research indicates that this compound may influence cognitive functions, although findings are mixed regarding its efficacy in enhancing cognitive performance.

Parkinson's Disease Treatment

This compound is the most effective treatment for Parkinson's disease. It significantly improves motor symptoms and quality of life for many patients. A landmark study by Birkmayer and Hornykiewicz in 1961 demonstrated remarkable improvements in bedridden patients following this compound administration .

Dyskinesia Induction

While this compound is effective, long-term use can lead to L-DOPA-induced dyskinesia (LID) , characterized by involuntary movements. A study involving rats showed that only those with significant dopaminergic neuron loss developed dyskinetic behaviors when treated with this compound .

Cognitive Function Studies

Recent research has explored the impact of this compound on cognitive functions. One study found that while spatial fluid intelligence improved less in patients receiving this compound compared to a placebo group, verbal fluid intelligence scores did not show significant differences . This suggests potential limitations in cognitive enhancement associated with this compound therapy.

Table 1: Summary of Key Studies on this compound

| Study | Findings | Population | Key Outcomes |

|---|---|---|---|

| Birkmayer & Hornykiewicz (1961) | Significant motor improvement in Parkinson's patients | Bedridden patients | Patients able to walk and speak clearly post-treatment |

| Winkler et al. (2014) | Dyskinesia observed only in severely affected rats | Rodent model | Dyskinetic behaviors correlated with >80% dopaminergic neuron loss |

| Cognitive Training Study (2020) | Negative correlation between this compound levels and spatial reasoning improvement | Healthy adults | Higher plasma levels linked to lesser cognitive gains |

Case Study: L-DOPA Therapy Impact

In a clinical setting, a patient with advanced Parkinson's disease experienced profound improvements after starting this compound therapy. Initially unable to perform daily activities, the patient regained mobility and improved speech clarity within weeks of treatment initiation. This case underscores the transformative potential of this compound for individuals with severe motor deficits .

特性

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020549 | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Dihydroxyphenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-84-3, 5796-17-8 | |

| Record name | DL-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Dopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-DOPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。